molecular formula C14H22N2O2 B2601362 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide CAS No. 1311842-02-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No. B2601362
CAS RN: 1311842-02-0
M. Wt: 250.342
InChI Key: IMMQNODDINJAGY-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has gained significant attention in recent years due to its potential as an anti-cancer agent.

Scientific Research Applications

Conformational Analysis in Drug Development

  • A study by Costello et al. (1991) discusses the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. This research highlights the role of conformational analysis in developing potent drugs, particularly in the context of opioid receptors.

Synthesis of Lactams

  • Research by El‐Barbary et al. (1982) presents the synthesis of lactams, including N-substituted 2-piperidones and 2-pyrrolidones. This study showcases the diverse applications of lactams in medicinal chemistry.

Development of Pyrrole Derivatives

  • Dawadi and Lugtenburg (2011) explored the synthesis of pyrrole derivatives using ethyl 2-chloroacetoacetate. This research contributes to expanding the library of pyrrole systems, which are significant in various pharmaceutical applications.

Synthesis of Heterocyclic Compounds

  • The study by Obydennov et al. (2017) demonstrated the use of 2-(1,3-thiazolidin-2-ylidene)acetamides in synthesizing new heterocyclic compounds. This research is valuable for the development of novel drugs and materials.

Asymmetric Synthesis of Amino Acids

  • Galeazzi et al. (1996) discussed the synthesis of biologically active amino acids containing the pyrrolidine ring. Their method offers a route to both enantiomerically pure forms of these amino acids, critical in drug development.

Development of Antiepileptic Agents

  • In a study by Kenda et al. (2004), the development of 4-substituted pyrrolidone butanamides with significant antiepileptic activity is detailed. This highlights the role of these compounds in creating new treatments for epilepsy.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c17-13(11-16-10-4-7-14(16)18)15-9-8-12-5-2-1-3-6-12/h5H,1-4,6-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMQNODDINJAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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